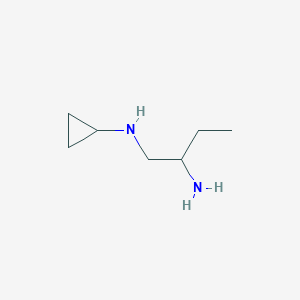
N-(2-Aminobutyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminobutyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminobutyl)cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 2-aminobutane under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminobutyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted cyclopropanamines.
Scientific Research Applications
N-(2-Aminobutyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(2-Aminobutyl)cyclopropanamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression. By inhibiting LSD1, the compound can alter histone methylation patterns, leading to changes in gene expression and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar structure but lacks the aminobutyl group.
N-(2-Aminobutyl)-N-(2-methylpropyl)cyclopropanamine: Contains an additional methylpropyl group.
N-(2-Aminobutyl)-N-(ethylisoluminol)cyclopropanamine: Contains an ethylisoluminol group
Uniqueness
N-(2-Aminobutyl)cyclopropanamine is unique due to its specific combination of a cyclopropane ring and an aminobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
1-N-cyclopropylbutane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-2-6(8)5-9-7-3-4-7/h6-7,9H,2-5,8H2,1H3 |
InChI Key |
OLEMOBZEZNTZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

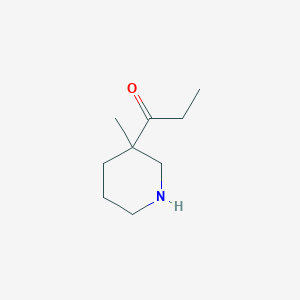
![3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
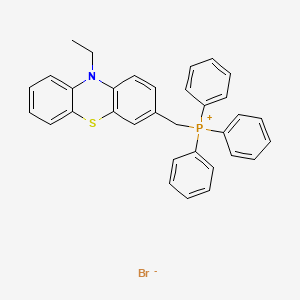
![Benzyl 1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13156938.png)
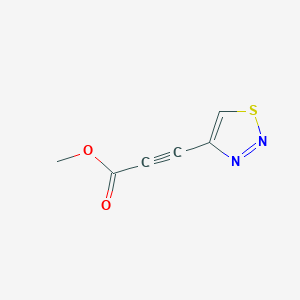
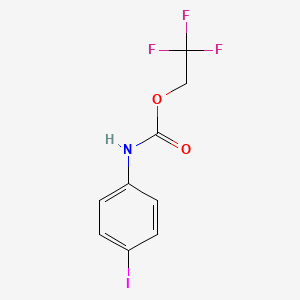
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
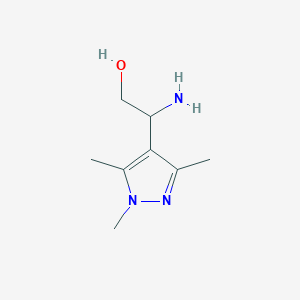
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)

